Duplex Oligodeoxynucleotide Binding Affinity to DNA Methyltransferase: 200-fold and 60-fold Enhancement over Natural Substrate
Duplex oligodeoxynucleotides containing 1,2-dideoxy-D-ribose at the target adenine position bind the N6-adenine DNA methyltransferase M.TaqI with 200-fold higher affinity than the natural substrate, and with 60-fold higher affinity when placed at the 3'-neighbouring position. This dramatic enhancement, measured using electrophoretic mobility shift assays, highlights the unique ability of 1,2-dideoxy-D-ribofuranose to modulate protein-DNA interactions, a property not reported for 2-deoxy-D-ribose or THF abasic analogs [1].
| Evidence Dimension | Binding affinity (fold-change relative to natural substrate) |
|---|---|
| Target Compound Data | 1,2-dideoxy-D-ribose at target position: 200-fold higher affinity; at 3'-neighbouring position: 60-fold higher affinity |
| Comparator Or Baseline | Natural substrate (canonical 2'-deoxyribonucleoside duplex) |
| Quantified Difference | 200-fold and 60-fold affinity increases |
| Conditions | Electrophoretic mobility shift assay with M.TaqI methyltransferase |
Why This Matters
This unique property makes 1,2-dideoxy-D-ribofuranose an indispensable tool for studying base-flipping mechanisms and protein-abasic-site interactions, where no substitute provides comparable signal enhancement.
- [1] Holz B, Weinhold E. Higher binding affinity of duplex oligodeoxynucleotides containing 1,2-dideoxy-D-ribose to the N6-adenine DNA methyltransferase M.TaqI supports a base flipping mechanism. Nucleosides Nucleotides. 1999;18(6-7):1355-8. View Source
